molecular formula C15H25ClN2O4S B1682332 Tiapride hydrochloride CAS No. 51012-33-0

Tiapride hydrochloride

Número de catálogo: B1682332
Número CAS: 51012-33-0
Peso molecular: 364.9 g/mol
Clave InChI: OTFDPNXIVHBTKW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tiapride hydrochloride is a substituted benzamide derivative known for its selective antagonistic effects on dopamine D2 and D3 receptors in the brain. It is primarily used to treat various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tiapride hydrochloride involves the reaction of 2-methoxy-5-methylsulfonylbenzoic acid with diethylamine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) are employed for the determination and validation of this compound in pharmaceutical formulations .

Análisis De Reacciones Químicas

Types of Reactions: Tiapride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Neurological Applications

Movement Disorders
Tiapride is extensively utilized in managing movement disorders such as Parkinson's disease and dystonia. It alleviates symptoms by modulating dopaminergic activity, which is crucial in these conditions. Clinical studies have shown significant improvements in motor control among patients treated with various dosages of tiapride.

Case Study Example
A study involving patients with Huntington's disease demonstrated that those treated with tiapride experienced substantial reductions in chorea symptoms. For instance, one patient maintained symptom control on a regimen of 100 mg three times daily until the drug was withdrawn from the market, leading to a notable deterioration in their condition .

Psychiatric Applications

Anxiety and Agitation
Tiapride has been found effective in managing anxiety and agitation, particularly in elderly patients. Its selective action on the limbic system allows it to reduce emotional disturbances without the severe side effects associated with traditional antipsychotics like haloperidol .

Alcohol Withdrawal Syndrome
Research indicates that tiapride can help alleviate symptoms of alcohol withdrawal syndrome by counteracting dopamine hyperactivity. Patients receiving tiapride reported reduced psychological distress and improved abstinence rates compared to those on other treatments .

Veterinary Medicine

Tiapride is also applied in veterinary practices to address behavioral issues in animals. Its efficacy in treating anxiety-related conditions has made it a valuable tool for veterinarians seeking alternatives to traditional tranquilizers .

Pharmaceutical Research

In pharmaceutical research, tiapride is studied for its pharmacological properties to develop new therapeutic approaches in neuropharmacology and psychopharmacology. Its unique mechanism of action offers insights into potential treatments for various psychiatric disorders.

Clinical Trials and Efficacy Studies

Numerous clinical trials have been conducted to assess the efficacy and safety of tiapride across different populations:

StudyPatient PopulationDosageDurationOutcome
Deroover et al., 2021Huntington's Disease3000 mg/day6 weeksSignificant improvement in chorea (p < 0.05)
Girotti et al., 2020Mixed Population600-800 mg/day4 weeksNo significant improvement compared to pimozide
Chouza et al., 1982Huntington's DiseaseMax 900 mg/day13 weeksModerate improvement reported by caregivers

These studies highlight the varying efficacy of tiapride depending on dosage and patient characteristics, emphasizing the need for tailored treatment approaches.

Safety Profile and Considerations

While tiapride is generally well-tolerated, some patients may experience side effects such as nausea or psychomotor excitation at higher doses. The risk of tardive dyskinesia necessitates careful monitoring during treatment, especially in long-term use scenarios .

Mecanismo De Acción

Tiapride hydrochloride exerts its effects by selectively blocking dopamine D2 and D3 receptors in the brain. This antagonistic action reduces the hyperactivity of dopamine, which is associated with various neurological and psychiatric disorders. The compound’s moderate affinity for its target receptors ensures effective symptom management with minimal side effects .

Comparación Con Compuestos Similares

Actividad Biológica

Tiapride hydrochloride is a neuroleptic agent primarily used in the treatment of various neurological and psychiatric disorders. Its biological activity is largely attributed to its role as a selective antagonist of dopamine D2 and D3 receptors. This article delves into the pharmacodynamics, therapeutic applications, and research findings surrounding this compound.

Pharmacodynamics

Tiapride exhibits a unique mechanism of action by selectively blocking dopamine D2 and D3 receptors, showing higher affinity for limbic areas compared to striatal regions. Studies indicate that it occupies approximately 80% of D2 receptors even at elevated concentrations, which is significant compared to other neuroleptics like haloperidol and risperidone that have broader receptor profiles, including serotonin and adrenergic receptors .

Key Pharmacokinetic Properties:

  • Bioavailability: Approximately 75%
  • Tmax: 0.4–1.5 hours
  • Half-life: 2.9–3.6 hours
  • Metabolism: Minimal; about 70% excreted unchanged in urine .

Therapeutic Applications

Tiapride is indicated for several conditions, including:

  • Chorea in Huntington’s Disease
  • Agitation and behavioral disturbances in various psychiatric disorders
  • Tourette Syndrome (TS)
  • Attention Deficit Hyperactivity Disorder (ADHD)

Case Studies and Clinical Trials

  • Study on ADHD Treatment:
    A retrospective study involving 190 children with ADHD assessed the efficacy of Tiapride combined with repetitive transcranial magnetic stimulation (rTMS). The combination therapy showed an effective rate of 93.55%, significantly higher than the 78.13% for the Tiapride-only group .
    GroupEffective Rate (%)P-value
    Tiapride78.13-
    rTMS81.25>0.05
    Combination (Ti+ rTMS)93.55<0.001
  • Effectiveness in Tourette Syndrome:
    A cohort study evaluated the impact of Tiapride on tic severity in children with Tourette Syndrome. Results indicated significant improvement in tic symptoms over a treatment period of three months, with a notable reduction in Yale Global Tic Severity Scale (YGTSS) scores .

Safety and Side Effects

Tiapride is generally well-tolerated; however, some adverse effects have been reported, including:

  • Sedation
  • Weight gain
  • Extrapyramidal symptoms at higher doses

Most studies indicate that Tiapride has a favorable safety profile compared to other neuroleptics, particularly when used in combination with other treatments such as clonidine for tic disorders .

Propiedades

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDPNXIVHBTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045210
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51012-33-0, 51012-32-9
Record name Tiapride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiapride hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIAPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiapride hydrochloride
Reactant of Route 2
Reactant of Route 2
Tiapride hydrochloride
Reactant of Route 3
Reactant of Route 3
Tiapride hydrochloride
Reactant of Route 4
Reactant of Route 4
Tiapride hydrochloride
Reactant of Route 5
Reactant of Route 5
Tiapride hydrochloride
Reactant of Route 6
Reactant of Route 6
Tiapride hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.